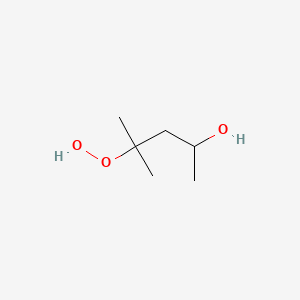

4-Hydroperoxy-4-methylpentan-2-ol

Cat. No. B8415641

M. Wt: 134.17 g/mol

InChI Key: OIXFWERBTHZQQH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04634753

Procedure details

A jacketed reactor equipped with a mechanical stirrer, a thermometer and a dropping funnel was charged with 19.9 g (0.160 mole) of 45% KOH, 9.9 g of water, 21.5 g (0.150 mole) of 93.7% 3-hydroxy-1,1-dimethyl butyl hydroperoxide (also known as 4-hydroxy-2-methyl-2-hydroperoxypentane), 25 g of methylene chloride and 0.65 g (0.002 mole) of tetrabutylammonium bromide, a phase transfer catalyst (PTC). The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it was slowly added 12.6 g (0.100 mole) of 95.4% pivaloyl chloride over a period of about 30 minutes. The resulting product mixture was then stirred for 2 hours at -5° to -2° C. after which 25 g of 10% KOH and an additional 50 g of methylene chloride were added to the reaction mixture. The reaction mass was allowed to separate into two liquid phases at 10° C. and the lower organic layer was removed, dried over about 5% by weight of anhydrous MgSO4 and after the spent desiccant was separated by filtration the methylene chloride was removed in vacuo at 0° to 10° C. Obtained was 24.5 g of liquid product which had an assay of 72.3% according to peroxyester active oxygen content. The corrected yield was 81.3%. An infrared spectrum of the product showed a large broad OH band centered at 3450 to 3550 cm-1.

[Compound]

Name

liquid

Quantity

24.5 g

Type

reactant

Reaction Step Eight

[Compound]

Name

peroxyester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

OH

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Yield

81.3%

Identifiers

|

REACTION_CXSMILES

|

[OH-].[K+].O.[OH:4][CH:5]([CH3:12])[CH2:6][C:7]([O:10][OH:11])([CH3:9])[CH3:8].[C:13](Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl>[C:13]([O:11][O:10][C:7]([CH3:9])([CH3:8])[CH2:6][CH:5]([OH:4])[CH3:12])(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:0.1,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.65 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

|

Step Two

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

19.9 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

9.9 g

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

21.5 g

|

|

Type

|

reactant

|

|

Smiles

|

OC(CC(C)(C)OO)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(CC(C)(OO)C)C

|

Step Six

|

Name

|

|

|

Quantity

|

12.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)(=O)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Eight

[Compound]

|

Name

|

liquid

|

|

Quantity

|

24.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

peroxyester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

OH

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A jacketed reactor equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting vigorously stirred mixture was cooled to -5° to -2° C. and to it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of about 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two liquid phases at 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the lower organic layer was removed

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over about 5% by weight of anhydrous MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

after the spent desiccant was separated by filtration the methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed in vacuo at 0° to 10° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Obtained

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C(C)(C)C)(=O)OOC(CC(C)O)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 81.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |